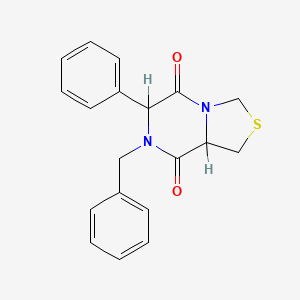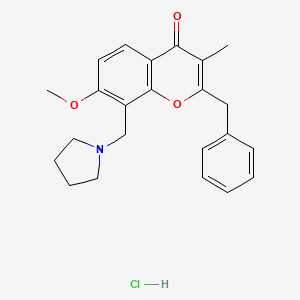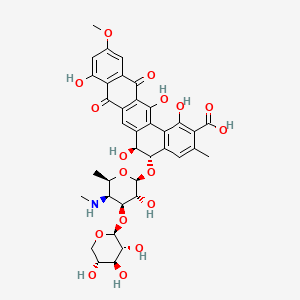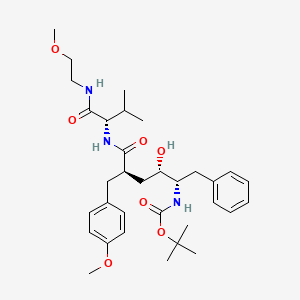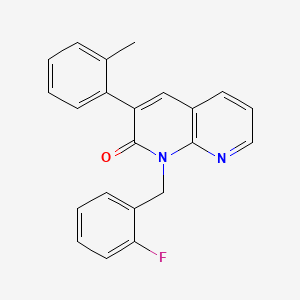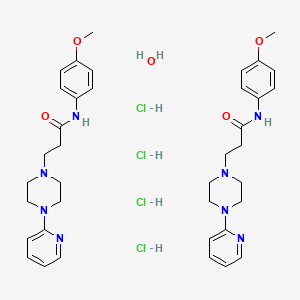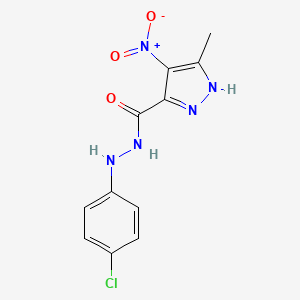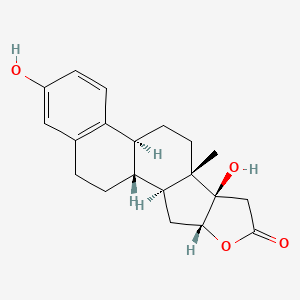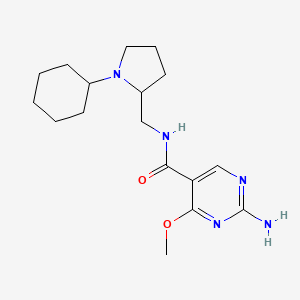
3,5-Diethoxy-4-methoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethoxy-4-methoxyphenethylamine: is a chemical compound belonging to the phenethylamine class. It is characterized by the presence of ethoxy groups at the 3 and 5 positions and a methoxy group at the 4 position on the phenyl ring. This compound is known for its structural similarity to other phenethylamines, which are often studied for their pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxy-4-methoxyphenethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 3,5-dihydroxybenzaldehyde with ethyl iodide to form 3,5-diethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 4-methoxyphenethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethoxy-4-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted phenethylamines with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Diethoxy-4-methoxyphenethylamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It serves as a model compound to understand the interactions between phenethylamines and biological receptors .
Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic properties. Research focuses on its effects on the central nervous system and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3,5-Diethoxy-4-methoxyphenethylamine involves its interaction with monoamine oxidase enzymes. It acts as a substrate for these enzymes, leading to the inhibition of monoamine oxidase activity. This results in increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . The compound’s effects on these neurotransmitter systems are the basis for its potential therapeutic applications.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): Contains three methoxy groups at the 3, 4, and 5 positions.
2,5-Dimethoxy-4-methylphenethylamine (DOM): Features methoxy groups at the 2 and 5 positions and a methyl group at the 4 position.
Uniqueness: 3,5-Diethoxy-4-methoxyphenethylamine is unique due to the specific positioning of its ethoxy and methoxy groups. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other phenethylamines. Its unique properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90109-61-8 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-(3,5-diethoxy-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-16-11-8-10(6-7-14)9-12(17-5-2)13(11)15-3/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
ROKMKYBLAPLLER-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OC)OCC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


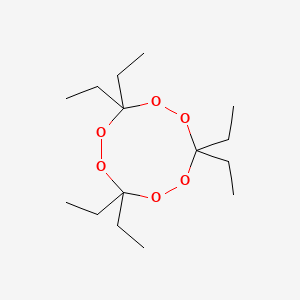
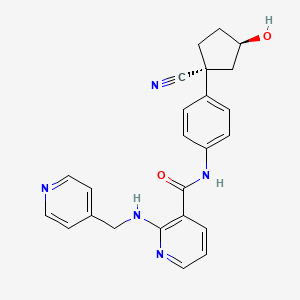
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
